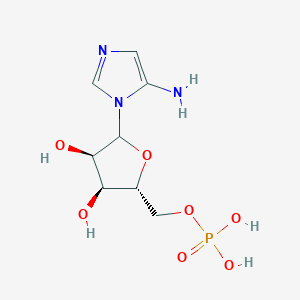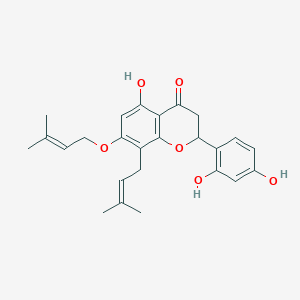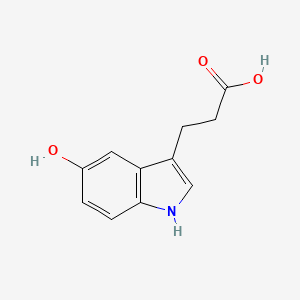
3-(5-Hydroxy-1H-indol-3-yl)propanoic acid
Vue d'ensemble
Description
3-(5-Hydroxy-1H-indol-3-yl)propanoic acid is an organic compound with the molecular formula C11H11NO3 . It belongs to the class of compounds known as indolyl carboxylic acids and derivatives, which are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .
Molecular Structure Analysis
The molecular structure of 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid consists of an indole ring attached to a propanoic acid group . The average mass of the molecule is 205.210 Da, and the monoisotopic mass is 205.073898 Da .Physical And Chemical Properties Analysis
3-(5-Hydroxy-1H-indol-3-yl)propanoic acid has a molecular formula of C11H11NO3 . The average mass of the molecule is 205.210 Da, and the monoisotopic mass is 205.073898 Da .Applications De Recherche Scientifique
Biological Activity of Schiff Bases
Schiff bases synthesized from indole group-containing compounds, including derivatives of 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid, have been explored for their antimicrobial properties. Research by Radhakrishnan, Balakrishnan, and Selvaraj (2020) shows that these compounds exhibit significant antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Synthesis of Bis(indol-3-yl) Compounds
A study by Kutubi and Kitamura (2011) demonstrated the use of iron-catalyzed hydroarylation for the regioselective synthesis of 3,3-bis(indol-3yl)propanoic acids. This method is highly useful in synthesizing compounds important for biological and pharmaceutical applications (Kutubi & Kitamura, 2011).
Corrosion Inhibition
Compounds derived from 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid have shown effectiveness in inhibiting corrosion of metals in acidic environments. Vikneshvaran and Velmathi (2019) discovered that certain Schiff bases derived from this compound can act as mixed-type corrosion inhibitors, with both physisorption and chemisorption mechanisms involved (Vikneshvaran & Velmathi, 2019).
cPLA2α Inhibitors Development
In the field of medicinal chemistry, Tomoo et al. (2014) developed indole-based inhibitors targeting cytosolic phospholipase A2α (cPLA2α). Their research demonstrated the significance of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as potential therapeutic agents in treating inflammation-related diseases (Tomoo et al., 2014).
Urease Inhibition
The study by Nazir et al. (2018) explored the synthesis of novel indole-based oxadiazole scaffolds with potent urease inhibitory activity. These compounds, including derivatives of 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid, have potential applications in drug design for urease-related disorders (Nazir et al., 2018).
Corrosion Inhibition in Stainless Steel
Another study by Vikneshvaran and Velmathi (2017) highlights the effectiveness of L-Tryptophan-derived Schiff bases in preventing corrosion of stainless steel in acidic environments. This research demonstrates the broad applicability of 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid derivatives in material science (Vikneshvaran & Velmathi, 2017).
Applications in Cosmetics and Pharmaceuticals
Ishani et al. (2021) reviewed the use of a similar compound, 3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl] indol-one, highlighting its utility in industries such as textiles, medicine, and cosmetics. This review underscores the diverse applications of indole derivatives in various industrial sectors (Ishani, Isita, & Vijayakumar, 2021).
Propriétés
IUPAC Name |
3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-8-2-3-10-9(5-8)7(6-12-10)1-4-11(14)15/h2-3,5-6,12-13H,1,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIYXJVRBIAHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557118 | |
| Record name | 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Hydroxy-1H-indol-3-yl)propanoic acid | |
CAS RN |
103986-23-8 | |
| Record name | 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1257187.png)
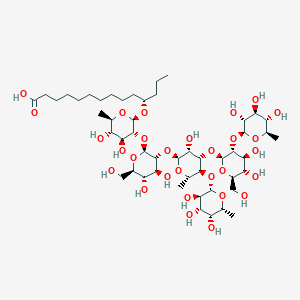
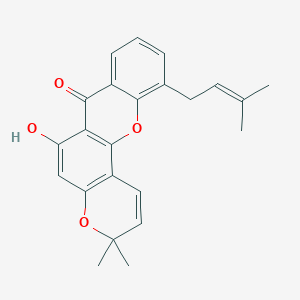
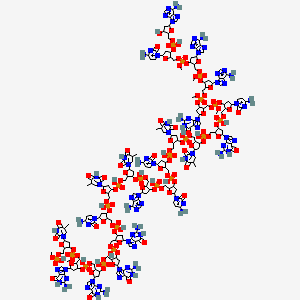
![3-[8,13-Bis(ethenyl)-3,7,12,17-tetramethyl-18-[3-[3-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)amino]propylamino]-3-oxopropyl]porphyrin-21,24-diid-2-yl]-N-[3-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)amino]propyl]propanamide;iron(2+)](/img/structure/B1257191.png)
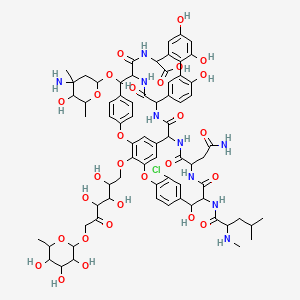
![[(1'R,2R,3'E,5'S,7'S,11'S,12'S,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B1257198.png)
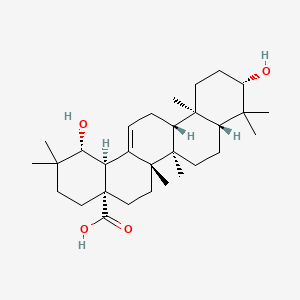
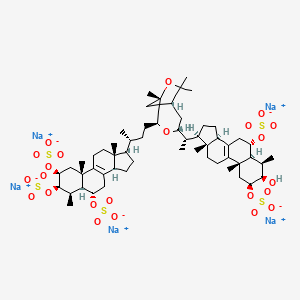
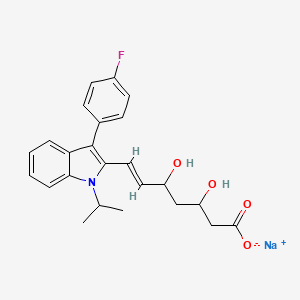
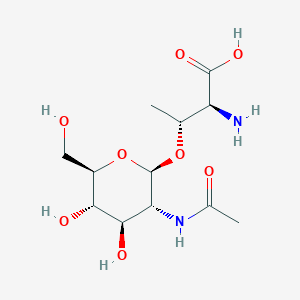
![2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]-5-(3-oxobutanoylamino)benzenesulfonic acid](/img/structure/B1257206.png)
